molecular formula C20H18ClN3O3 B3396068 2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one CAS No. 1005567-90-7

2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one

Cat. No.: B3396068
CAS No.: 1005567-90-7
M. Wt: 383.8 g/mol
InChI Key: GVIPMJNZYJWULB-UHFFFAOYSA-N
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Description

2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and an isoindolinone core with methoxy groups at the 6 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one apart is its combination of a pyrazole ring and an isoindolinone core, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-6,7-dimethoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-26-16-8-5-14-12-24(20(25)18(14)19(16)27-2)17-9-10-23(22-17)11-13-3-6-15(21)7-4-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIPMJNZYJWULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one
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2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one
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2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one
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2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one
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2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one
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2-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)-6,7-dimethoxyisoindolin-1-one

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